molecular formula C10H20N2 B1399890 (1-Cyclopropyl-2-piperidin-1-ylethyl)amine CAS No. 1341937-82-3

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine

Cat. No. B1399890
CAS RN: 1341937-82-3
M. Wt: 168.28 g/mol
InChI Key: LBZDIHKFDBLHJB-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is also known by other synonyms such as 1-Piperidineethanamine, α-cyclopropyl- .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group, a piperidine ring, and an ethylamine group . The exact structure can be found in the MOL file associated with its MDL Number: MFCD19067148 .

Scientific Research Applications

Schiff Base Synthesis

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is used in the synthesis of Schiff bases, as demonstrated in a study where N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was prepared and characterized through various spectral analyses (Warad et al., 2016).

Synthesis of Piperidines

This compound plays a role in the synthesis of highly functionalized piperidines, as evidenced by a study where benzyl-protected propargyl amines and 1,1-cyclopropane diesters underwent catalytic reactions to form piperidines (Lebold et al., 2009).

Biodistribution Studies

It has also been utilized in biodistribution studies. A research involving oxotechnetium(V) mixed ligand complexes with this compound as a tridentate ligand investigated the biodistribution of these complexes in mice, revealing significant retention in the brain (Patsis et al., 1999).

Decyclopropylation Studies

Research has explored the decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide, providing insights into the mechanism-based inactivation of monoamine oxidase B by cyclopropylamines (Wang & Castagnoli, 1995).

Gold(I)-Catalyzed Cyclization

The compound has been used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives (Mukherjee & Widenhoefer, 2011).

Three-Component Reaction Studies

It is also involved in three-component reactions, such as the synthesis of N-(2-Phenyl-1-piperidin-1-ylethylidene)tosylamide via oxidative coupling of arenesulfonamides, acetylenes, and secondary amines (Shainyan et al., 2019).

Crystal Structure and Cytotoxic Property

Additionally, studies on crystal structure and cytotoxic property have been conducted. A research synthesized a centrosymmetric dinuclear silver(I) complex using this compound, which was found to show effective cytotoxic property to both carcinoma and normal cells (Wang, 2013).

Future Directions

Piperidines, which (1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a derivative of, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-cyclopropyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10(9-4-5-9)8-12-6-2-1-3-7-12/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDIHKFDBLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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